molecular formula C19H17ClN6 B11302357 N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(4-chlorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11302357
M. Wt: 364.8 g/mol
InChI Key: NCPWMMGGBBUFMJ-UHFFFAOYSA-N
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Description

N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-chlorophenylhydrazine with 2-methylphenyl isocyanate to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-(4-Chlorophenyl)-1-Methyl-N4-(2-Methylphenyl)-1H-Pyrazolo[3,4-D]Pyrimidine-4,6-Diamine involves the inhibition of specific enzymes and signaling pathways. It targets kinases and other proteins involved in cell proliferation and inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

6-N-(4-chlorophenyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-12-5-3-4-6-16(12)23-17-15-11-21-26(2)18(15)25-19(24-17)22-14-9-7-13(20)8-10-14/h3-11H,1-2H3,(H2,22,23,24,25)

InChI Key

NCPWMMGGBBUFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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